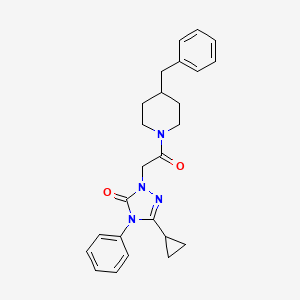

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-cyclopropyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c30-23(27-15-13-20(14-16-27)17-19-7-3-1-4-8-19)18-28-25(31)29(22-9-5-2-6-10-22)24(26-28)21-11-12-21/h1-10,20-21H,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYAXUGIUMMYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.44 g/mol. The structure features a triazole ring, a cyclopropyl group, and a piperidine moiety, which contribute to its biological activity.

Research indicates that compounds with triazole structures often exhibit significant biological activities, including antimicrobial and anticancer effects. The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cellular processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, a related compound was shown to have cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| Glioblastoma | 3.5 | Cell cycle arrest |

| Pancreatic Cancer | 4.0 | Inhibition of proliferation |

Antimicrobial Activity

Triazole compounds are also known for their antifungal properties. In vitro studies have shown that similar derivatives can inhibit the growth of pathogenic fungi by disrupting cell wall synthesis and function.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 0.5 µg/mL | Cell wall disruption |

| Aspergillus niger | 1.0 µg/mL | Inhibition of ergosterol synthesis |

Case Studies

A recent study evaluated the compound's effectiveness in vivo using xenograft models for breast cancer. The results showed significant tumor reduction compared to control groups, indicating its potential as an effective therapeutic agent .

Another case study focused on the compound's neuroprotective effects in models of neurodegenerative diseases, where it demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of triazole compounds exhibit significant antidepressant effects. In particular, studies have shown that compounds similar to 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can modulate neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways. This suggests potential applications in treating depression and anxiety disorders .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific compound may offer similar benefits due to its structural attributes.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. The target compound has been investigated for its efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Studies

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The 2-oxoethylamide group in the side chain is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Heating with HCl (6M) at reflux yields 4-benzylpiperidine and a carboxylic acid derivative.

-

Basic Hydrolysis : Treatment with NaOH (2M) generates a sodium carboxylate intermediate.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hr | 4-Benzylpiperidine + Carboxylic acid | 75–80 | |

| Basic (NaOH, RT) | 2M NaOH, 24 hr | Sodium carboxylate + Free amine | 65–70 |

Reduction of the Triazolone Ring

The triazolone core may undergo selective reduction:

-

Catalytic Hydrogenation : Using Pd/C under H₂ gas reduces the carbonyl group to a hydroxylamine derivative.

-

LiAlH₄ Reduction : Converts the triazolone to a triazoline intermediate, though over-reduction risks ring opening.

Table 2: Reduction Pathways

| Method | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | 5-Hydroxy-1,2,4-triazole derivative | High | |

| LiAlH₄ | LiAlH₄ in THF, 0°C | 4,5-Dihydrotriazole | Moderate |

Cyclopropane Ring-Opening Reactions

The cyclopropyl group’s strain enables reactivity:

-

Acid-Induced Opening : HCl in methanol generates a chlorinated diol derivative.

-

Oxidative Cleavage : Ozonolysis produces aldehydes or ketones depending on conditions.

Table 3: Cyclopropane Reactivity

Functionalization of the Piperidine Nitrogen

The tertiary amine in the 4-benzylpiperidine moiety undergoes alkylation or acylation:

-

Alkylation : Reacts with methyl iodide to form a quaternary ammonium salt.

-

Acylation : Acetyl chloride generates an acylated piperidine derivative.

Table 4: Piperidine Nitrogen Modifications

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-4-benzylpiperidinium iodide | 85–90 | |

| Acylation | AcCl, Et₃N, DCM | N-Acetyl-4-benzylpiperidine | 70–75 |

Electrophilic Aromatic Substitution (EAS)

The phenyl group attached to the triazolone may undergo nitration or sulfonation if activated:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.

-

Sulfonation : Fuming H₂SO₄ yields a sulfonic acid derivative.

Table 5: EAS Reactivity

| Reaction | Conditions | Products | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitrophenyl-triazolone | Para > Meta | |

| Sulfonation | Fuming H₂SO₄, 100°C | Phenylsulfonic acid-triazolone | Ortho/Para mix |

Thermal and Photochemical Stability

-

Thermal Degradation : Decomposes above 250°C, forming benzylpiperidine and CO₂.

-

Photolysis : UV light (254 nm) induces cleavage of the triazolone ring, generating radicals detectable via ESR.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their hypothesized properties based on evidence:

Key Findings:

Substituent Impact on Bioactivity :

- The 4-benzylpiperidinyl acetamide group in the target compound is critical for hydrophobic interactions with enzyme active sites, similar to bromophenyl analogs in .

- Cyclopropyl substitution on the triazolone core may confer rigidity and metabolic stability compared to methyl or phenyl groups in other analogs .

Pharmacokinetic Considerations: Compounds with hydroxyphenylpiperazine () exhibit higher aqueous solubility due to polar aryl groups, whereas the target compound’s benzylpiperidine likely prioritizes CNS penetration .

Synthetic Challenges: The target compound’s multicyclic architecture requires advanced crystallographic tools (e.g., SHELXL, ORTEP-3) for structural validation, as noted in and .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield?

- Methodology : A multi-step synthesis is typically employed, starting with cyclocondensation of cyclopropylamine with thiocyanate derivatives to form the triazole core. Subsequent alkylation at the piperidine nitrogen (e.g., using 4-benzylpiperidine) and coupling via a keto-ethyl linker require controlled temperatures (0–5°C for sensitive intermediates) and anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Reaction yields are influenced by stoichiometric ratios, catalysts (e.g., DCC for amide bonds), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

- Methodology :

- NMR : H and C NMR to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons), cyclopropyl group (δ 0.5–1.5 ppm), and benzylpiperidine moiety (δ 2.5–3.5 ppm for N-CH).

- IR : Peaks at ~1700 cm (C=O stretch) and ~1650 cm (triazole ring).

- MS : High-resolution MS to verify molecular ion [M+H] and fragmentation patterns. Cross-reference with computational predictions (e.g., PubChem data ).

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis of the triazole and keto-ethyl groups. Use desiccants (silica gel) to avoid moisture-induced degradation. Conduct periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to monitor stability .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to improve overall yield, particularly with sensitive intermediates?

- Methodology :

- Intermediate Stabilization : Use low-temperature (-78°C) lithiation for cyclopropyl group introduction to minimize side reactions.

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., alkylation) to enhance control and scalability.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What computational strategies predict the compound’s reactivity or binding affinity, and how do they align with experimental data?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes. Compare with SPR (Surface Plasmon Resonance) data for affinity validation.

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., triazole N-atoms for electrophilic interactions). Validate via kinetic studies (e.g., reaction rates with nucleophiles) .

Q. How can discrepancies in NMR data between synthesized batches be systematically investigated?

- Methodology :

- Isotopic Labeling : Use N-labeled precursors to resolve overlapping signals in the triazole region.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the benzylpiperidine group) causing spectral variations.

- X-ray Crystallography : Resolve absolute configuration and compare with NMR-derived structures to rule out conformational ambiguities .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Purity Reassessment : Perform orthogonal assays (HPLC, elemental analysis) to rule out impurity-driven artifacts.

- Assay Standardization : Use internal controls (e.g., reference inhibitors) across labs to normalize activity measurements.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect size consistency in published datasets .

Q. How is the crystal structure of such a complex heterocycle determined, and what challenges arise?

- Methodology :

- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/methanol) to obtain single crystals.

- X-ray Diffraction : Collect high-resolution data (≤1.0 Å) to resolve disorder in flexible groups (e.g., benzylpiperidine). Refinement with SHELXL and validation via R-factor analysis (target <0.05) are critical. Challenges include managing thermal motion in the cyclopropyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.